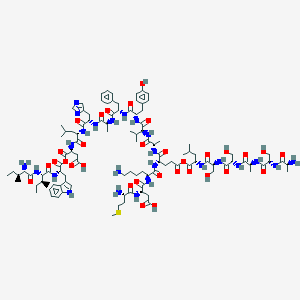

4-Ala-endothelin-1

Description

Properties

IUPAC Name |

(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]oxy-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C109H163N25O32S/c1-16-56(9)86(113)104(159)134-88(57(10)17-2)106(161)129-78(43-64-47-115-69-28-22-21-27-67(64)69)108(163)166-109(164)79(46-84(141)142)128-97(152)72(39-53(3)4)124-99(154)75(44-65-48-114-52-116-65)122-90(145)59(12)118-96(151)73(41-62-25-19-18-20-26-62)125-98(153)74(42-63-30-32-66(138)33-31-63)126-105(160)87(55(7)8)133-92(147)61(14)117-94(149)71(121-95(150)70(29-23-24-37-110)120-100(155)76(45-83(139)140)123-93(148)68(112)36-38-167-15)34-35-85(143)165-107(162)77(40-54(5)6)127-102(157)82(51-137)132-103(158)81(50-136)131-91(146)60(13)119-101(156)80(49-135)130-89(144)58(11)111/h18-22,25-28,30-33,47-48,52-61,65,68,70-82,86-88,115,135-138H,16-17,23-24,29,34-46,49-51,110-113H2,1-15H3,(H,117,149)(H,118,151)(H,119,156)(H,120,155)(H,121,150)(H,122,145)(H,123,148)(H,124,154)(H,125,153)(H,126,160)(H,127,157)(H,128,152)(H,129,161)(H,130,144)(H,131,146)(H,132,158)(H,133,147)(H,134,159)(H,139,140)(H,141,142)/t56-,57-,58-,59-,60-,61-,65?,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYSPBOGUDIMPC-SCGUGKIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3C=NC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C109H163N25O32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121204-87-3 | |

| Record name | Endothelin 1, ala(1,3,11,15)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121204873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Endothelin Receptor Subtypes and Ligand Receptor Interactions of Endothelin 1 and Analogs

Endothelin A (ETA) Receptor Characteristics and Distribution

The ETA receptor is a G-protein coupled receptor that, upon activation by ET-1, primarily mediates vasoconstriction and cell proliferation. patsnap.commdpi.com These receptors are predominantly located on vascular smooth muscle cells. nih.govpatsnap.comguidetopharmacology.org In the vascular system, the binding of ET-1 to ETA receptors initiates a signaling cascade that leads to a sustained increase in intracellular calcium, resulting in smooth muscle contraction and narrowing of the blood vessels. ahajournals.org

The distribution of ETA receptors is widespread throughout the cardiovascular system. guidetopharmacology.org In hypertensive individuals, there is a high abundance of ETA receptors in the medial smooth muscle layer of blood vessels. taylorfrancis.com Beyond the vasculature, ETA receptors are also involved in various other physiological processes. For instance, in the heart, stimulation of ETA receptors can lead to an increase in coronary vascular permeability. taylorfrancis.com Furthermore, ETA receptor activation is implicated in the proliferative responses of smooth muscle cells. guidetopharmacology.org

The affinity of ETA receptors for different endothelin peptides varies, with a binding preference of ET-1 > ET-2 >> ET-3. nih.gov This selectivity is a key characteristic that distinguishes it from the ETB receptor.

Endothelin B (ETB) Receptor Characteristics and Distribution

The Endothelin B (ETB) receptor, another G protein-coupled receptor, exhibits more complex and diverse functions compared to the ETA receptor. patsnap.com It is characterized by its equal affinity for all three endothelin isoforms (ET-1, ET-2, and ET-3). nih.gov ETB receptors are found on various cell types, including endothelial cells, vascular smooth muscle cells, and renal epithelial cells. nih.govpatsnap.com Their distribution is extensive, with significant presence in the systemic, renal, pulmonary, coronary, and cerebral circulations. nih.gov

Differential Roles of Endothelial vs. Smooth Muscle ETB Receptors

The functional outcome of ETB receptor activation is highly dependent on its cellular location. On endothelial cells, ETB receptors primarily mediate vasodilation. mdpi.comphysiology.org This vasorelaxant effect is achieved through the release of nitric oxide (NO) and prostacyclin. ahajournals.org In contrast, ETB receptors located on vascular smooth muscle cells can mediate vasoconstriction. physiology.orgahajournals.org This dual functionality highlights the complex role of ETB receptors in regulating vascular tone. The balance between the vasodilator effects of endothelial ETB receptors and the vasoconstrictor effects of smooth muscle ETB and ETA receptors is crucial for maintaining vascular homeostasis. nih.gov

ETB Receptor-Mediated Vasodilation and Clearance Functions

A primary function of endothelial ETB receptors is to promote vasodilation. cam.ac.uk Upon stimulation by endothelins, these receptors trigger the production and release of endothelium-derived relaxing factors, most notably nitric oxide (NO). guidetopharmacology.orgcam.ac.uk NO diffuses to the underlying vascular smooth muscle cells, where it induces relaxation and counteracts the vasoconstrictor effects of ET-1. nih.gov

In addition to its role in vasodilation, the ETB receptor plays a crucial role in the clearance of circulating ET-1. nih.govnih.gov Often referred to as a "clearance receptor," the endothelial ETB receptor binds to ET-1, leading to its internalization and subsequent degradation. nih.govcam.ac.uk This clearance mechanism is vital for regulating plasma ET-1 levels and preventing excessive vasoconstriction. nih.govnih.gov The lungs are a primary site for this ETB-mediated clearance. nih.gov

ETB Receptor-Mediated Vasoconstriction in Specific Vascular Beds

While endothelial ETB receptors are primarily associated with vasodilation, ETB receptors on vascular smooth muscle cells can induce vasoconstriction. guidetopharmacology.orgphysiology.org This effect is particularly evident in certain vascular beds, such as veins and some arterial resistance vessels. nih.govahajournals.org For instance, studies have demonstrated ETB receptor-mediated vasoconstriction in the rabbit saphenous vein, rat renal vascular bed, and porcine pulmonary vein. guidetopharmacology.org In human forearm resistance and hand capacitance vessels, selective ETB receptor agonists have been shown to cause constriction. ahajournals.org The relative contribution of ETA and ETB receptors to vasoconstriction can vary depending on the specific blood vessel and its size. ahajournals.org

Receptor Binding Affinity and Selectivity Studies

The characterization of endothelin receptor subtypes and their interaction with various ligands is heavily reliant on binding assays. These assays, particularly competitive radioligand binding assays, allow for the determination of binding affinity (Kd or Ki values) and receptor density (Bmax). nih.gov

Competitive Radioligand Binding Assays Utilizing 4-Ala-Endothelin-1

Competitive radioligand binding assays are a fundamental tool for studying receptor pharmacology. nih.govresearchgate.net In these assays, a radiolabeled ligand (e.g., ¹²⁵I-ET-1) competes with an unlabeled ligand for binding to the receptor. By measuring the displacement of the radioligand by increasing concentrations of the unlabeled compound, the affinity of the unlabeled ligand can be determined. nih.gov

The compound this compound, a linear analog of ET-1 where the cysteine residues are replaced by alanine (B10760859), has been utilized as a preferential ETB receptor agonist in such studies. guidetopharmacology.orgnih.gov In competitive inhibition assays using isolated rat renal preglomerular microvessels, 4-Ala-ET-1 was shown to displace ¹²⁵I-ET-1 from its binding sites. nih.gov The displacement curve for 4-Ala-ET-1 was biphasic, indicating the presence of both high and low-affinity binding sites, suggesting an almost equal proportion of ETA and ETB receptors in this specific tissue. nih.gov

Table 1: Competitive Inhibition of ¹²⁵I-ET-1 Binding in Rat Renal Preglomerular Microvessels This table is based on data from a study on isolated rat renal preglomerular microvessels and illustrates the principles of competitive binding assays.

| Competing Ligand | Displacement Pattern | Implied Receptor Interaction |

| ET-1 | Monophasic | Binds to a single class of high-affinity sites. |

| ET-3 | Biphasic | Binds to both high and low-affinity sites. |

| Sarafotoxin S6b | Biphasic | Binds to both high and low-affinity sites. |

| BQ-123 (ETA antagonist) | Monophasic (displaced ~50%) | Binds to a single high-affinity site, representing the ETA receptor population. |

| 4-Ala-ET-1 (ETB agonist) | Biphasic | Binds to both high and low-affinity sites, suggesting interaction with both ETA and ETB receptors with different affinities. |

Data sourced from a study on rat renal preglomerular microvessels. nih.gov

Analysis of Biphasic Binding Curves in Receptor Subtype Characterization

The differentiation of endothelin (ET) receptor subtypes is frequently accomplished through radioligand binding assays, which measure the displacement of a radiolabeled ligand by an unlabeled compound. The resulting data are typically illustrated using a competition binding curve. A conventional, monophasic curve implies that the ligand interacts with a single, homogenous receptor population. However, in studies involving endothelin and its analogs, the curves are often biphasic. tandfonline.comnih.govnih.gov

A biphasic competition binding curve displays two separate displacement phases, indicating that the ligand interacts with more than one binding site. ahajournals.orgahajournals.orgresearchgate.net This characteristic is a crucial tool for identifying receptor heterogeneity. The two sites could represent distinct receptor subtypes, such as ETA and ETB, or different affinity states (high and low) of the same receptor. tandfonline.comnih.gov Analysis of these curves through methods like non-linear regression can yield estimations of the dissociation constants (Ki or Kd) and the relative density of each binding site within a specific tissue. nih.govnih.gov

For example, research on rat aorta has demonstrated that while endothelin-1 (B181129) (ET-1) yields a monophasic curve, endothelin-3 (ET-3) produces a biphasic inhibition curve, signifying that ET-3 binds to two separate sites with differing affinities in this tissue. tandfonline.com In a similar vein, studies of guinea-pig bronchus showed that the ETB-selective agonist IRL 1620 and the antagonist BQ 788 both displaced [125I]-ET-1 binding in a biphasic pattern, a result most accurately represented by a two-site model. nih.gov This points to the existence of two ETB receptor populations with different affinities for these ligands. nih.gov The use of an ETA-selective antagonist can also reveal receptor heterogeneity; when the ETA antagonist BQ123 was introduced, the concentration-response curves for ET-1 in isolated arterial vasa vasorum shifted to become biphasic. nih.gov This suggests that the effects of ET-1 are mediated by both high-potency and low-potency sites. nih.gov

Therefore, the observation of biphasic curves is a significant indicator of receptor subtype complexity in a tissue, enabling scientists to dissect the pharmacological profiles of endothelin ligands and the specific receptor populations they affect. nih.govahajournals.orgahajournals.org

Functional Receptor Agonism of this compound as a Preferential ETB Receptor Agonist

[Ala1,3,11,15]Endothelin-1, often known as 4-Ala-ET-1, is a synthetic, linear analog of ET-1. capes.gov.brguidetopharmacology.org It is created by substituting the four cysteine residues at positions 1, 3, 11, and 15 with alanine, which eliminates the disulfide bridges that define the structure of native endothelin peptides. guidetopharmacology.org This structural alteration leads to a compound with a significantly different receptor binding profile compared to ET-1.

Binding assays have confirmed that 4-Ala-ET-1 is a highly selective agonist for the endothelin B (ETB) receptor subtype. capes.gov.brguidetopharmacology.orgnih.gov Whereas ET-1 binds with high, sub-nanomolar affinity to both ETA and ETB receptors, 4-Ala-ET-1 shows a strong preference for the ETB receptor. capes.gov.brnih.gov Studies have reported that 4-Ala-ET-1 binds to the ETB receptor with an affinity approximately 1,700 times greater than its affinity for the ETA receptor. capes.gov.brahajournals.org This high degree of selectivity establishes 4-Ala-ET-1 as a critical pharmacological tool for isolating and examining the specific functions mediated by ETB receptor activation. nih.govsigmaaldrich.cn

Functionally, the stimulation of ETB receptors by 4-Ala-ET-1 produces clear physiological responses. For instance, in anesthetized rats, intravenous injection of 4-Ala-ET-1 led to an initial, significant drop in arterial pressure along with regional vasodilation. nih.gov This hypotensive effect, which is a hallmark of endothelial ETB receptor activation causing the release of vasodilators like nitric oxide, was not inhibited by the ETA-selective antagonist BQ-123. nih.gov This confirms the response is mediated by ETB receptors. nih.gov In research on intact newborn lambs suffering from pulmonary hypertension, 4-Ala-ET-1 caused selective, dose-dependent reductions in pulmonary arterial pressure, further establishing its function as a vasodilator via ETB receptor agonism. nih.gov

The table below provides a summary of the binding affinity of 4-Ala-ET-1 in comparison to ET-1 for ETA and ETB receptors, underscoring its selectivity.

| Ligand | Receptor Subtype | Binding Affinity (Selectivity Ratio) |

| Endothelin-1 (ET-1) | ETA | High |

| ETB | High | |

| This compound | ETA | Low |

| ETB | High (1700-fold higher than for ETA) capes.gov.brahajournals.org |

The functional role of 4-Ala-ET-1 as a selective ETB agonist enables researchers to distinguish between physiological effects mediated by ETA and ETB receptors. nih.govnih.gov For example, while ET-1 typically induces potent and prolonged vasoconstriction through ETA receptors on smooth muscle cells, the effects of 4-Ala-ET-1 are mainly associated with ETB-mediated actions, such as endothelium-dependent vasorelaxation. capes.gov.brnih.govnih.gov

Molecular Mechanisms and Intracellular Signaling Pathways Activated by the Endothelin System

G-Protein Coupled Receptor Activation by Endothelin-1 (B181129) and Analogs

Endothelin-1 (ET-1) and its analogs, including 4-Ala-endothelin-1, initiate their biological effects by binding to two specific types of G-protein coupled receptors (GPCRs): the endothelin A (ET_A) and endothelin B (ET_B) receptors. wikipedia.orgoup.com These receptors are seven-transmembrane domain proteins that, upon activation, trigger intracellular signaling cascades through heterotrimeric G proteins. guidetopharmacology.orgbiologists.com

The ET_A receptor shows a higher affinity for ET-1, making it a selective target for this peptide. wikipedia.org In contrast, the ET_B receptor binds ET-1, ET-2, and ET-3 with comparable high affinity. wikipedia.org The activation of these receptors is not monolithic; they can couple to several types of G proteins, leading to a diversity of cellular responses. For instance, the ET_A receptor has been shown to couple to G_q and G_s proteins, while the ET_B receptor couples to G_q and G_i. guidetopharmacology.org This promiscuous coupling allows the endothelin system to simultaneously stimulate multiple effector pathways within a single cell. oup.comguidetopharmacology.org The binding of ET-1 to its receptors, particularly ET_A, often leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC), a critical enzyme in the subsequent signaling events. mdpi.comqiagen.com

Downstream Signaling Cascades in Endothelin-Mediated Cellular Responses

The activation of endothelin receptors by ligands like ET-1 and its analogs unleashes a coordinated series of intracellular events. These signaling cascades are responsible for the wide range of physiological and pathophysiological effects attributed to the endothelin system, from vasoconstriction to cell growth and proliferation. wikipedia.orgahajournals.org

Intracellular Calcium Mobilization

A hallmark of endothelin receptor activation is a rapid and significant increase in the concentration of intracellular calcium ([Ca²⁺]i). nih.gov This process is primarily initiated by the G_q protein-mediated activation of phospholipase C (PLC). qiagen.comphysiology.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). biologists.commdpi.comoup.com

IP₃ diffuses through the cytoplasm and binds to its receptors on the surface of the endoplasmic or sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. nih.govphysiology.orgnih.gov This release from intracellular stores constitutes the initial, transient peak in [Ca²⁺]i. nih.gov Research in various cell types, including As4.1 renin-producing cells and rabbit aortic smooth muscle cells, confirms that this mobilization of internal calcium is the principal mechanism, as the initial calcium spike persists even in the absence of extracellular calcium. physiology.orgnih.gov This initial phase is often followed by a sustained, lower-level elevation of [Ca²⁺]i, which is maintained by the influx of calcium from the extracellular environment through various plasma membrane channels. nih.govphysiology.org

| Cell Type | Key Finding | Primary Mechanism | Reference |

|---|---|---|---|

| As4.1 Cells | ET-1 (10 nM) caused a rapid, transient increase in [Ca²⁺]i, averaging 838 ± 81 nM above baseline. | Mobilization of intracellular Ca²⁺ stores, independent of extracellular calcium. | physiology.org |

| Rabbit Aortic Smooth Muscle Cells | ET-1 induced a concentration-dependent efflux of ⁴⁵Ca²⁺, indicating mobilization from intracellular stores. | Alteration in intracellular calcium handling rather than extracellular influx. | nih.gov |

| Rat Intrapulmonary Arterial Smooth Muscle Cells | ET-1 (10⁻⁸ M) caused a large transient peak in [Ca²⁺]i followed by a sustained elevation. | A combination of Ca²⁺ influx through voltage-gated channels and release from intracellular stores. | physiology.org |

| Rat Vascular Smooth Muscle Cells | ET-1 (30 nmol/L) induced an increase in intracellular Ca²⁺, peaking after 13 seconds. | Release from intracellular stores. | oup.com |

Protein Kinase C (PKC) Pathway Activation

The second messenger diacylglycerol (DAG), produced alongside IP₃, is a key activator of the Protein Kinase C (PKC) family of serine/threonine kinases. oup.comahajournals.org The increase in intracellular Ca²⁺ initiated by IP₃ acts in concert with DAG to recruit PKC isoforms to the cell membrane and stimulate their catalytic activity. oup.com

Activation of PKC is a pivotal event in endothelin signaling, mediating numerous cellular responses. physiology.org Studies have shown that ET-1 treatment induces the translocation of PKC isoforms from the cytosol to the membrane in human myometrium and endothelial cells, which is a direct indicator of its activation. oup.comnih.gov This pathway is integral to ET-1's effects on cell migration, gene expression, and smooth muscle contraction. physiology.orgbwise.krahajournals.org For example, in human brain endothelial cells, PKC activation is absolutely required for ET-1-induced migration. physiology.org Furthermore, direct activation of PKC with phorbol (B1677699) esters can mimic the inhibitory effects of ET-1 on certain ion channels, underscoring the pathway's importance. bwise.kr

| Cell Type | Key Finding | Upstream/Downstream Events | Reference |

|---|---|---|---|

| Human Myometrium | ET-1 induced a time-dependent translocation of PKC isoforms (β₁, β₂, ζ) from the cytosolic to the particulate fraction. | Linked to phospholipase C activation and myometrial contraction. | oup.com |

| Human Brain Endothelial Cells | Inhibition of PKC blocked ET-1-induced cell migration. | PKC activation is upstream of MAPK (ERK, p38, JNK) activation. | physiology.org |

| Rabbit Coronary Arterial Smooth Muscle Cells | ET-1 inhibited Kir channels via a PKC-dependent pathway. | Effect was abolished by PKC inhibitors and mimicked by PKC activators. | bwise.kr |

| Human Aortic Endothelial Cells | ET-1 activated the PKC pathway within 3 to 5 minutes. | PKC activation led to increased production of Plasminogen Activator Inhibitor-1 (PAI-1). | ahajournals.org |

Phosphatidylinositol 3-Kinase (PI3K) Pathway Modulation

The endothelin system also modulates the Phosphatidylinositol 3-Kinase (PI3K) pathway. ahajournals.orgphysiology.org PI3K is a family of enzymes involved in critical cellular functions such as cell growth, proliferation, differentiation, and survival. Upon activation by GPCRs, PI3K phosphorylates phosphoinositides on the 3-hydroxyl group of the inositol ring, generating lipid second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).

ET-1 has been shown to activate PI3K in various cell types. physiology.orgnih.gov This activation is a crucial component of ET-1's mitogenic signaling. For instance, in NIH3T3 cells, the inhibition of PI3K with the specific inhibitor LY294002 significantly blocked ET-1-induced cell-cycle progression and DNA synthesis. ahajournals.org This suggests that the PI3K pathway is essential for the proliferative effects of endothelin. The mechanism can involve insulin-dependent PI3K activation, which ultimately leads to increased ET-1 gene expression in endothelial cells. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades are among the most important downstream effectors of the endothelin system. physiology.orgnih.gov These pathways consist of a series of protein kinases that phosphorylate and activate one another, culminating in the activation of a terminal MAPK. The three major, well-characterized MAPK families are the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAPKs. physiology.orgportlandpress.com ET-1 is capable of activating all three of these modules, often through upstream signals originating from PKC, Ras, and receptor tyrosine kinases. physiology.org

The activation of the ERK pathway (specifically ERK1 and ERK2) is a frequent and critical consequence of endothelin receptor stimulation. mdpi.comahajournals.org The ERK cascade is classically associated with the regulation of cell proliferation, differentiation, and survival. ET-1-induced ERK activation can be mediated through multiple mechanisms. In some cells, it involves the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov In other contexts, it proceeds through a G-protein/PKC-dependent activation of the small GTPase Ras, which then recruits and activates Raf kinase, the first component of the canonical ERK cascade. nih.govatsjournals.org

In human cardiac fibroblasts, the ET_A receptor/Gαq/ERK pathway was identified as essential for ET-1-mediated proliferation and myofibroblast differentiation. mdpi.com Similarly, in airway smooth muscle cells, ET-1-stimulated ERK activation was found to be dependent on both calcium influx and the activation of Raf. atsjournals.org Inhibition of the ERK pathway consistently attenuates the mitogenic and migratory effects of ET-1 in numerous cell types. mdpi.comahajournals.orgcdnsciencepub.com

| Cell Type | Key Finding | Upstream Regulators | Reference |

|---|---|---|---|

| Human Cardiac Fibroblasts | ET-1-induced fibroblast proliferation and differentiation were dependent on ERK1/2 activation. | ET_A Receptor, Gαq. | mdpi.com |

| NIH3T3 Cells | ET-1 induced ERK1 kinase activity to a similar extent as serum mitogen. Inhibition of ERK blocked S-phase entry. | PKC, PI3K. | ahajournals.org |

| Airway Smooth Muscle Cells | ET-1 rapidly activated Raf, and dominant-negative Raf interfered with ET-induced ERK activation. | Ras, Raf, Calcium Influx. | atsjournals.org |

| Bovine Adrenal Glomerulosa Cells | ET-1 caused phosphorylation of ERK1/2. | Primarily G_i and Src, with minor contribution from EGF-R transactivation. | nih.gov |

| Pulmonary Smooth Muscle Cells | ET-1 induced cell migration by activating the ERK1/2 MAP kinase pathway. | ET_A Receptor. | cdnsciencepub.com |

JNK and p38 Kinase Involvement

The activation of endothelin receptors initiates a cascade of intracellular signaling events, prominently featuring the mitogen-activated protein kinase (MAPK) pathways. Among these, the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are significantly involved in mediating the cellular responses to endothelins.

Hypertrophic agonists such as endothelin-1 have been shown to stimulate both JNK and p38 kinases in various cell types, including neonatal ventricular myocytes. The activation of p38 MAPK is considered a necessary component for the expression of genetic markers associated with cellular hypertrophy. Concurrently, the JNK pathway is also activated, often in response to cellular stress stimuli like inflammatory cytokines, osmotic shock, or oxidative stress, and it can have opposing or synergistic effects depending on the cellular context. rcsb.org

The activation of these kinases is not always direct and can be part of a more complex signaling web. For instance, the engagement of endothelin receptors can lead to the activation of upstream kinases, such as MAPK kinase kinase 1 (MEKK1), which in turn can activate the JNK pathway. The p38 pathway is also activated downstream of endothelin receptor stimulation and is considered a mediator of some of the hypertrophic effects of ET-1.

Table 1: Key Kinases in Endothelin Signaling

| Kinase | Full Name | Role in Endothelin Pathway |

|---|---|---|

| JNK | c-Jun N-terminal Kinase | Activated by ET-1 and cellular stress; involved in hypertrophy and inflammatory responses. rcsb.org |

| p38 MAPK | p38 Mitogen-Activated Protein Kinase | Activated by ET-1; mediates hypertrophic signaling and inflammatory gene expression. |

| ROCK | Rho-associated coiled-coil containing protein kinase | A downstream effector of RhoA, involved in cytoskeletal changes and smooth muscle contraction. researchgate.net |

Rho GTPase Activation and Cytoskeletal Remodeling

The endothelin system is a potent regulator of the actin cytoskeleton, a function primarily mediated through the activation of the Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to control a variety of cellular processes, including cell shape, migration, and contraction.

Binding of endothelin-1 to its receptors, particularly the ETA receptor, stimulates the activation of RhoA. oup.com Activated RhoA, in turn, engages its primary downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). researchgate.net ROCK activation leads to a cascade of phosphorylation events that culminate in increased actomyosin (B1167339) contractility and the formation of actin stress fibers. This is a critical mechanism in vascular smooth muscle cell contraction.

In addition to RhoA, other Rho family members like Rac1 and Cdc42 are also implicated in endothelin-mediated signaling. While RhoA is primarily associated with stress fiber formation, Rac1 and Cdc42 are key regulators of lamellipodia and filopodia, which are protrusive structures essential for cell migration. uni-freiburg.de In certain pathological states, such as pulmonary hypertension, elevated levels of ET-1 can lead to persistent activation of Rho GTPases, promoting a synthetic, proliferative, and migratory phenotype in vascular smooth muscle cells. wikipedia.org This sustained activation contributes to the vascular remodeling seen in such diseases. wikipedia.org

Table 2: Rho GTPase Family in Cytoskeletal Remodeling

| GTPase | Primary Downstream Effector(s) | Main Cytoskeletal Outcome |

|---|---|---|

| RhoA | ROCK | Formation of actin stress fibers, focal adhesion assembly. oup.com |

| Rac1 | PAK, WAVE complex | Formation of lamellipodia (membrane ruffles). uni-freiburg.de |

| Cdc42 | WASp, MRCK | Formation of filopodia (finger-like protrusions). uni-freiburg.de |

Endothelin-Induced Transcriptional Changes and Gene Expression Regulation

The activation of the aforementioned signaling pathways by the endothelin system ultimately converges on the nucleus, leading to significant changes in gene expression. The regulation of transcription by endothelin-1 is a primary mechanism controlling its diverse biological effects.

The bioavailability of ET-1 itself is tightly controlled at the level of gene transcription. The ET-1 gene, EDN1, possesses a promoter region with binding sites for numerous transcription factors, allowing its expression to be modulated by a wide array of stimuli. guidetopharmacology.org Key transcription factors that govern EDN1 expression include hypoxia-inducible factor 1 (HIF-1) and activator protein 1 (AP-1). google.com For example, stimuli like thrombin can induce EDN1 gene expression through the activation of AP-1. google.com

Furthermore, once ET-1 is released and binds to its receptors, it triggers signaling cascades that regulate the activity of a host of other genes. This regulation can occur through various mechanisms:

Direct Transcriptional Activation: ET-1 signaling can lead to the phosphorylation and activation of transcription factors that directly bind to the promoter regions of target genes.

Post-Transcriptional Regulation: Endothelin signaling can also influence the stability of messenger RNA (mRNA). The EDN1 transcript itself is known to be highly labile, a characteristic feature of post-transcriptionally regulated genes, suggesting that its turnover is actively managed. nih.gov More recently, microRNAs (miRNAs) have been identified as key players in the post-transcriptional regulation of EDN1 expression, adding another layer of control. nih.gov

Studies have shown that endothelin treatment can induce transcriptional changes in a wide variety of genes, including those involved in extracellular matrix remodeling (e.g., matrix metalloproteinases and their inhibitors), inflammation (e.g., interleukins), and steroidogenesis. This broad regulatory capacity underscores the central role of the endothelin system in both physiological and pathological processes.

Physiological Homeostasis Regulated by the Endothelin System

Cardiovascular Function and Vascular Tone Regulation

The endothelin system is a fundamental modulator of cardiovascular homeostasis, influencing the tone of blood vessels through a balance of vasoconstrictor and vasodilator signals. mdpi.comoup.com ET-1 is recognized as one of the most potent endogenous vasoconstrictors and plays a significant role in both healthy and pathological cardiovascular states. nih.govastrazeneca.com

Basal Vascular Tone Maintenance

Endogenous ET-1 contributes to the maintenance of basal vascular tone in healthy individuals. nih.govoup.com This is demonstrated by studies where the administration of a selective ETA receptor antagonist, BQ-123, resulted in increased forearm blood flow, indicating that baseline ETA receptor activation by ET-1 contributes to resting vascular resistance. oup.comahajournals.org The continuous, low-level release of ET-1 and its interaction with ETA receptors on vascular smooth muscle cells are thus involved in establishing the fundamental state of vascular constriction necessary for normal blood pressure regulation. mdpi.com

Vasoconstrictor Actions

The most prominent action of endothelin-1 (B181129) is potent and long-lasting vasoconstriction. oup.comastrazeneca.com This effect is primarily mediated through the activation of ETA receptors located on vascular smooth muscle cells. mdpi.comastrazeneca.comahajournals.org The binding of ET-1 to these receptors triggers an increase in intracellular calcium, leading to smooth muscle contraction and narrowing of the blood vessels. mdpi.com While ETA receptors are the main drivers of vasoconstriction, ETB receptors are also present on vascular smooth muscle cells and can contribute to this effect. astrazeneca.comahajournals.org In certain pathological conditions, the expression and vasoconstrictive role of these ETB receptors can be enhanced. mdpi.com The sustained nature of ET-1-induced vasoconstriction is attributed to its slow dissociation from the endothelin receptors. mdpi.com Research has shown that in hypertensive individuals, the vasoconstrictor response to ET-1 is enhanced, involving both ETA and ETB receptors. oup.com

Vasodilator Actions

Counterintuitively, the endothelin system also possesses vasodilator capabilities, which are primarily mediated by the ETB receptor subtype. ahajournals.orgastrazeneca.com ETB receptors located on endothelial cells, when activated by ET-1, stimulate the synthesis and release of vasodilating substances such as nitric oxide (NO) and prostacyclin. ahajournals.orgahajournals.org These molecules then act on the adjacent smooth muscle cells to promote relaxation and increase blood vessel diameter.

The compound 4-Ala-endothelin-1, as a selective ETB receptor agonist, has been used to specifically probe these vasodilator responses. nih.gov In a study on fetal sheep, administration of this compound into the pulmonary artery caused a marked increase in pulmonary blood flow and a significant decrease in pulmonary vascular resistance, demonstrating a potent pulmonary vasodilator effect mediated by ETB receptor activation. nih.gov This highlights the crucial role of the ETB receptor in mediating vasodilation, which serves to counterbalance the potent vasoconstrictor effects of ETA receptor activation. ahajournals.org

Renal Physiology and Electrolyte Balance

The endothelin system is intricately involved in the regulation of kidney function, influencing renal blood flow, filtration, and the excretion of sodium and water. nih.govoup.comnih.gov ET-1 is produced by various cell types within the kidney, including endothelial and tubular cells, and acts locally to modulate renal homeostasis. nih.govmdpi.com

Regulation of Renal Blood Flow and Glomerular Filtration

Endothelin-1 exerts complex control over the renal vasculature, influencing both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles to regulate renal blood flow (RBF) and the glomerular filtration rate (GFR). oup.comkarger.com In general, activation of ETA receptors on the vascular smooth muscle of these arterioles leads to vasoconstriction. nih.gov Conversely, activation of ETB receptors on endothelial cells can promote vasodilation. karger.com This dual system allows for fine-tuning of glomerular hemodynamics. nih.gov While exogenous ET-1 administration clearly impacts renal blood flow, some studies suggest that under normal basal conditions, ETA receptors may not play a major role in regulating RBF or GFR. karger.com

Sodium and Water Excretion Control

A key physiological role of the renal endothelin system is to promote the excretion of sodium and water (natriuresis and diuresis), particularly in response to increased salt intake. nih.govphysiology.org This effect is primarily mediated by ETB receptors located on the renal tubules, specifically the collecting duct. nih.gov Activation of these receptors inhibits the reabsorption of sodium and water, leading to their increased excretion in the urine. nih.govphysiology.org ET-1 release from collecting duct cells is thought to be stimulated by factors associated with high salt intake, such as increased tubular fluid flow. nih.gov This natriuretic function of the ET-1/ETB receptor pathway is crucial for maintaining sodium balance and long-term blood pressure control. mdpi.com

Pulmonary System Homeostasis

The endothelin system is a key regulator of pulmonary vascular tone. ahajournals.org While endothelin-1 is typically known as a potent vasoconstrictor, its effects can be complex, mediated by two main receptor subtypes: ETA and ETB. nih.govmdpi.com Research utilizing specific analogs like this compound has been instrumental in dissecting the roles of these receptors in the pulmonary circulation.

Studies have identified this compound as a selective ETB receptor agonist. nih.gov In a study on fetal sheep, intrapulmonary injections of this compound resulted in a marked increase in pulmonary blood flow and a significant decrease in pulmonary vascular resistance, demonstrating a potent vasodilatory effect. nih.gov This suggests that activation of the ETB receptor in the fetal pulmonary vasculature leads to vasodilation. nih.gov

Further research in intact newborn lambs with induced pulmonary hypertension confirmed these findings. nih.gov In this model, this compound produced selective, dose-dependent decreases in pulmonary arterial pressure, indicating its vasodilatory effect in a hypertensive state. nih.gov The mechanism of this vasodilation was found to be mediated in part by the release of endothelium-derived nitric oxide (EDNO) and through the activation of ATP-dependent potassium channels. nih.gov

The human lung is a primary site for the clearance of circulating ET-1, a process exclusively mediated by the ETB receptor. physiology.org The vasodilatory response to ETB agonists like this compound in the pulmonary system highlights the complex and sometimes opposing roles of the endothelin system in maintaining vascular homeostasis.

| Hemodynamic Variable | Effect of this compound (1725 ng/kg) in Fetal Sheep |

| Pulmonary Blood Flow | Markedly increased (from 8.6 +/- 6.8 to 69.4 +/- 23.1 mL/kg/min) |

| Pulmonary Vascular Resistance | Markedly decreased (from 12.02 +/- 10.2 to 0.78 +/- 0.44 mm Hg/kg/min/mL) |

Data from a study on the role of endothelin receptor subtypes in regulating fetal pulmonary vascular tone. nih.gov

Cardiac Function and Myocardial Activity

While there is extensive research on the effects of endothelin-1 on the cardiovascular system, specific studies detailing the direct actions of this compound on cardiac function and myocardial activity are limited.

The parent molecule, ET-1, is known to have significant effects on the heart. It can induce coronary vasoconstriction, which can lead to myocardial ischemia. ahajournals.org In addition to its vascular effects, ET-1 has been shown to have a positive inotropic (strengthening contraction) effect on isolated cardiac tissues, an effect that appears to be mediated by ETB receptors. ahajournals.orgahajournals.org However, in vivo, the potent vasoconstrictor effect of ET-1 via ETA receptors can mask this direct inotropic effect. ahajournals.org Given that this compound is an ETB agonist, it could theoretically have direct inotropic effects, but this has not been specifically demonstrated in available research. Studies on other ET-1 analogs and receptor antagonists have helped to characterize the different roles of ETA and ETB receptors in modulating cardiovascular functions in the heart. nih.gov

Neurobiological Roles within the Central and Peripheral Nervous Systems

Direct research on the neurobiological roles of this compound is scarce. However, the broader endothelin system is known to be active within the central and peripheral nervous systems. ET-1 is produced by various neural cells and is implicated in processes such as neurotransmission and the regulation of cerebral blood flow. ahajournals.orgmdpi.com Dysregulation of the ET-1 system has been linked to several central nervous system pathologies, including stroke and neuroinflammation. mdpi.complos.org

Studies using other alanine-substituted endothelin analogs provide some insight into the investigation of its neurobiological functions. For instance, the analog [Ala(1,3,11,15)]-ET-1 has been used to study the proliferation of astrocytes, a type of glial cell in the brain. nih.gov This analog was found to stimulate the phosphorylation of a protein called STAT3, which in turn regulates the expression of genes involved in cell cycle progression, such as cyclin D1. nih.gov This suggests a role for endothelin receptors in the process of astrocytic activation, which is a common feature of brain injury and disease. nih.gov While this is not direct evidence for the action of this compound, it illustrates how such analogs are used to probe the molecular mechanisms of the endothelin system in the brain.

Other Physiological Processes (e.g., mitogenesis, angiogenesis, bone growth)

Specific data on the involvement of this compound in mitogenesis, angiogenesis, and bone growth is not available in the reviewed literature. However, the parent compound, endothelin-1, is a known mitogen, meaning it can stimulate cell proliferation. nih.govoup.com This mitogenic effect has been observed in various cell types, including vascular smooth muscle cells and airway smooth muscle cells. nih.govahajournals.org

In the context of cancer, ET-1 can promote tumor growth and progression through several mechanisms, including the stimulation of angiogenesis (the formation of new blood vessels). mdpi.com ET-1 can directly act on endothelial cells and also indirectly stimulate the release of other pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.govnih.gov

The endothelin system also plays a role in bone metabolism. ET-1 has been shown to stimulate the proliferation of osteoblasts, the cells responsible for new bone formation. nih.govnih.gov This effect is primarily mediated through the ETA receptor and has been implicated in the development of osteoblastic bone metastases in certain cancers. nih.gov

Pathophysiological Contributions of the Endothelin System

Cardiovascular Disorders

The endothelin system is deeply implicated in the pathogenesis of a range of cardiovascular diseases, including hypertension, atherosclerosis, heart failure, and cerebral vasospasm. clevelandclinic.orgmdpi.com The overproduction or increased activity of ET-1 contributes to endothelial dysfunction, inflammation, vascular remodeling, and sustained vasoconstriction, which are hallmarks of cardiovascular pathology. oup.comnih.gov

The endothelin system is a critical player in the regulation of blood pressure and the development of hypertension. nih.gov ET-1 is one of the most potent endogenous vasoconstrictors known, and its binding to ETA and ETB receptors on vascular smooth muscle cells leads to prolonged vasoconstriction, a key feature of hypertension. oup.comresearchgate.net In hypertensive individuals, there is often an enhanced vasoconstrictor response to ET-1. oup.com

Endothelial dysfunction, a condition characterized by an imbalance between vasodilating and vasoconstricting substances produced by the endothelium, is a common feature of hypertension. researchgate.net Increased production of ET-1 contributes to this imbalance by promoting vasoconstriction and reducing the bioavailability of nitric oxide (NO), a key vasodilator. oup.comresearchgate.net This occurs because ET-1 can stimulate the production of superoxide, which in turn scavenges NO. oup.com The interplay between ET-1 and other neurohormonal systems, such as the renin-angiotensin-aldosterone system, further exacerbates hypertension and vascular damage. tandfonline.com

Key Research Findings in Hypertension and Vascular Dysfunction:

| Finding | Description | Reference(s) |

| Enhanced Vasoconstrictor Response | Patients with hypertension exhibit a heightened vasoconstrictor response to intra-arterial infusion of ET-1. | oup.com |

| Endothelial Dysfunction | Increased ET-1 production contributes to endothelial dysfunction by shifting the balance towards vasoconstriction, inflammation, and oxidative stress. | oup.comresearchgate.net |

| Interaction with RAAS | The renin-angiotensin-aldosterone system (RAAS) and the endothelin system interact to worsen renal injury in hypertension. | tandfonline.com |

| Maintenance of Vascular Tone | Endogenous ET-1 contributes to the maintenance of basal vascular tone and blood pressure through the activation of ETA receptors on vascular smooth muscle. | nih.gov |

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries, is significantly influenced by the endothelin system. clevelandclinic.orgoup.com ET-1 promotes several key processes involved in atherogenesis, including endothelial dysfunction, inflammation, and vascular smooth muscle cell proliferation. oup.comoup.com Circulating levels of ET-1 are often elevated in patients with atherosclerosis. oup.com

ET-1 contributes to vascular remodeling, a process of structural changes in the blood vessel wall that occurs in response to injury or hemodynamic changes. researchgate.net It acts as a potent mitogen, stimulating the growth and migration of vascular smooth muscle cells, a critical step in the formation of atherosclerotic plaques. researchgate.netresearchgate.net Furthermore, ET-1 is involved in the inflammatory processes within the vessel wall by activating macrophages and inducing the production of pro-inflammatory mediators. physiology.org There is also evidence of a positive feedback loop where oxidized low-density lipoprotein (oxLDL), a key component of atherosclerotic plaques, stimulates ET-1 production, which in turn enhances the uptake of oxLDL by the endothelium. physiology.org

The endothelin system is activated in heart failure and plays a detrimental role in its progression. nih.goversnet.org In patients with heart failure, plasma levels of ET-1 are often elevated and correlate with the severity of the condition and a poorer prognosis. mdpi.comersnet.org ET-1 contributes to the pathophysiology of heart failure through several mechanisms, including increased peripheral and pulmonary vascular resistance, coronary vasoconstriction, and direct effects on the myocardium. mdpi.comjacc.org

ET-1 is a potent stimulator of myocardial hypertrophy, the thickening of the heart muscle, which is an adaptive response to pressure or volume overload that can become maladaptive over time. nih.govjacc.org It exerts growth-promoting effects on cardiomyocytes, contributing to the pathological remodeling of the heart in heart failure. jacc.orgnih.gov The production of ET-1 is increased in the failing heart, and it is believed to contribute to the progression of chronic heart failure. nih.govnih.gov

Pathophysiological Roles of ET-1 in Heart Failure:

| Mechanism | Effect | Reference(s) |

| Vasoconstriction | Increases systemic and pulmonary vascular resistance, leading to increased afterload on the heart. | mdpi.comjacc.org |

| Myocardial Hypertrophy | Directly stimulates the growth of cardiomyocytes, contributing to pathological ventricular remodeling. | nih.govjacc.orgnih.gov |

| Myocardial Fibrosis | Promotes the deposition of extracellular matrix proteins, leading to stiffening of the heart muscle. | mdpi.com |

| Neurohormonal Activation | Interacts with other activated neurohormonal systems, such as the renin-angiotensin-aldosterone system, to further drive disease progression. | ahajournals.org |

Cerebral vasospasm, a delayed and sustained narrowing of the cerebral arteries, is a major cause of morbidity and mortality following a subarachnoid hemorrhage (SAH). nih.govspandidos-publications.com There is substantial evidence implicating ET-1 as a key mediator in the pathogenesis of this condition. nih.govahajournals.org Following an SAH, levels of ET-1 are significantly elevated in the cerebrospinal fluid and plasma of patients, and these levels correlate with the development and severity of vasospasm. spandidos-publications.comahajournals.orgtandfonline.com

The proposed mechanism involves the release of ET-1 from various sources, including the vascular endothelium and inflammatory cells that infiltrate the subarachnoid space after the hemorrhage. ahajournals.org This released ET-1 then acts on the ETA and ETB receptors on the smooth muscle cells of the cerebral arteries, causing intense and prolonged vasoconstriction that is characteristic of cerebral vasospasm. nih.govspandidos-publications.com Experimental studies have shown that the administration of ET-1 can induce vasospasm, and antagonists of ET receptors can prevent or reverse it in animal models of SAH. ahajournals.orgahajournals.org

Heart Failure and Myocardial Hypertrophy

Renal Diseases

The endothelin system plays a crucial role in both the normal physiology and the pathophysiology of the kidneys. nih.gov Dysregulation of the endothelin system is implicated in the progression of various renal diseases, leading to glomerular damage, proteinuria, and a decline in renal function. mdpi.comtandfonline.com

The glomerulus, the filtering unit of the kidney, is a primary site of action for endothelin-1 (B181129). nih.gov Under pathological conditions, such as in various forms of glomerulonephritis, there is an overproduction of ET-1 within the glomerulus by cells including endothelial cells, mesangial cells, and podocytes. nih.govmdpi.com This local increase in ET-1 contributes to glomerular injury through several mechanisms.

ET-1 acting via ETA receptors causes vasoconstriction of the afferent and efferent arterioles, which can alter glomerular hemodynamics and lead to hyperfiltration and subsequent damage. mdpi.comtandfonline.com It also has potent mitogenic and pro-inflammatory effects, stimulating the proliferation of mesangial cells and promoting the infiltration of inflammatory cells into the glomerulus. nih.gov Furthermore, ET-1 can directly injure podocytes, the specialized cells that form the outer layer of the glomerular filtration barrier, leading to their effacement and the development of proteinuria, a hallmark of glomerular disease. nih.govoup.com Studies have shown that in patients with glomerulonephritis, the expression of endothelin receptors is significantly higher, and urinary ET-1 levels correlate with the degree of proteinuria. nih.govtandfonline.com

Diabetic Kidney Disease

Pulmonary Pathologies

The lungs are a major site for both the production and clearance of endothelin, making the ET system a central player in several pulmonary diseases. nih.gov

Pulmonary arterial hypertension (PAH) is a severe condition characterized by increased pulmonary vascular resistance and vascular remodeling, leading to right heart failure. nih.govnih.gov The endothelin system is strongly implicated, with elevated levels of ET-1 found in the plasma and lung tissue of PAH patients. nih.gov Both ETA and ETB receptors located on pulmonary artery smooth muscle cells mediate the vasoconstrictive and proliferative effects of ET-1. nih.goversnet.org

However, ETB receptors on endothelial cells have a countervailing, beneficial role: they promote the release of vasodilators like nitric oxide and prostacyclin and help clear circulating ET-1. nih.govnih.gov This dual role of the ETB receptor has led to debate over the ideal therapeutic strategy (selective ETA versus dual ETA/ETB antagonists). nih.goversnet.org Research using selective ETB agonists has been instrumental in understanding these pathways. A study in newborn lambs with induced pulmonary hypertension demonstrated that the ETB receptor agonist 4-Ala-endothelin-1 produced selective dose-dependent decreases in pulmonary arterial pressure, highlighting its vasodilatory potential in a hypertensive pulmonary circulation. nih.gov This vasodilation is mediated in part by the release of endothelium-derived nitric oxide. nih.gov

Table 2: Role of Endothelin Receptors in Pulmonary Arterial Hypertension

| Receptor | Location in Pulmonary Vasculature | Pathophysiological Role in PAH |

| ETA | Smooth muscle cells | Mediates sustained vasoconstriction and proliferation. nih.govmedscape.com |

| ETB | Smooth muscle cells | Contributes to vasoconstriction and proliferation. nih.goversnet.org |

| ETB | Endothelial cells | Mediates vasodilation and clearance of ET-1. nih.govnih.gov |

The endothelin system is also involved in the pathophysiology of asthma. ET-1 is a powerful bronchoconstrictor, and its levels are often elevated in the airways of asthmatic patients. ersnet.orgjpp.krakow.pl It also contributes to airway remodeling through its mitogenic effects on airway smooth muscle. ersnet.orgmdpi.com

In human airways, the contraction of bronchi is believed to be mediated principally by ETB receptors, with the ETA subtype playing a more modest role. ersnet.orgresearchgate.net Studies have shown that both ETA and ETB receptors are present in the human bronchial wall, including the epithelium and smooth muscle. atsjournals.org The proliferative, or co-mitogenic, effect of ET-1 on asthmatic bronchial airway smooth muscle cells appears to be driven mainly by ETA receptors, although a small but significant contribution from ETB receptors has been identified. nih.gov This was demonstrated in a study where an ETB agonist slightly increased proliferation, suggesting that the ETB receptor is an active component in the complex signaling that drives asthmatic airway pathology. nih.gov

Pulmonary Arterial Hypertension

Oncological Processes

The endothelin axis, including ET-1 and its receptors, is frequently overexpressed in a variety of tumors and plays a significant role in cancer progression. nih.govunil.ch

Activation of the endothelin system in the tumor microenvironment can modulate cell proliferation, apoptosis, migration, and angiogenesis. mdpi.comunil.ch In many cancers, such as ovarian and prostate cancer, ET-1 acts as an autocrine growth factor, promoting tumor progression primarily through the ETA receptor. unil.ch

The role of the ETB receptor in cancer is context-dependent. patsnap.com In some malignancies, like melanoma, ETB receptors are overexpressed and their antagonism can inhibit tumor growth. nih.gov However, in other contexts, ETB receptor activation has been explored as a strategy to enhance cancer treatment. ETB receptor agonists can produce vascular dilation and increase blood flow specifically to tumor tissues. google.com This effect can be harnessed to selectively increase the delivery and efficacy of chemotherapeutic agents or diagnostic imaging agents to the tumor, as demonstrated with the ETB agonist IRL1620 in breast tumor models. nih.govgoogle.com

Compound Information

Angiogenesis in Tumor Microenvironment

There is a lack of specific research findings detailing the direct role of this compound in angiogenesis within the tumor microenvironment. The broader endothelin system, particularly via ET-1, is known to influence tumor progression through various mechanisms, including the promotion of angiogenesis. nih.govnih.gov ET-1 can stimulate the production of vascular endothelial growth factor (VEGF), a key mediator of new blood vessel formation. nih.govpnas.org Studies have shown that the ETB receptor, the target of this compound, is involved in modulating angiogenesis. aacrjournals.org However, specific studies investigating the direct effects of this compound on tumor angiogenesis are not prominently available in the reviewed literature.

Resistance to Anticancer Therapeutics

The role of the endothelin system in the development of resistance to anticancer drugs is an area of active investigation. nih.govresearchgate.net The parent compound, ET-1, has been shown to protect cancer cells from apoptosis induced by chemotherapeutic agents. pnas.orgresearchgate.net This resistance is often linked to the activation of survival pathways within the cancer cells. While the ETB receptor is implicated in cancer progression, specific data on the contribution of this compound to resistance to anticancer therapeutics is not available in the existing search results.

Inflammatory and Immune Responses

The endothelin system is increasingly recognized as a significant modulator of inflammation and immune responses. nih.govoup.com ET-1 itself is considered a pro-inflammatory cytokine that can influence the recruitment of immune cells and the production of other inflammatory mediators. nih.govmdpi.com

Regulation of Cytokine Production

Endothelin-1 is known to stimulate the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) from immune cells like monocytes. mdpi.com This activity contributes to the amplification of the inflammatory cascade. While this compound acts on the ETB receptor, which is present on immune cells, specific studies detailing its direct and isolated effect on the production of specific cytokines were not identified.

Immune Cell Recruitment and Activation

The endothelin system plays a role in the trafficking of immune cells to sites of injury or inflammation. nih.gov ET-1 can enhance the expression of adhesion molecules on both endothelial cells and leukocytes, facilitating the migration of immune cells from the bloodstream into tissues. nih.govnih.gov For instance, ET-1 stimulates neutrophil adhesion to endothelial cells. nih.gov As a selective ETB agonist, this compound would interact with ETB receptors on these cells, but specific research on its role in immune cell recruitment and activation is limited.

Role in Sepsis and Infectious Diseases

Elevated levels of ET-1 are associated with the pathogenesis of sepsis and various infectious diseases, where it contributes to vascular dysfunction and inflammation. nih.gov The complex pathophysiology of sepsis involves widespread inflammation and endothelial injury, processes where the endothelin system is a key player. Given the established function of this compound as a selective ETB agonist, it could be used as a research tool in this area; however, specific studies defining its role in sepsis and infectious diseases are not present in the search results.

Metabolic Dysregulation (e.g., Insulin (B600854) Resistance, Leptin Production)

The endothelin system has been implicated in metabolic disorders. Elevated ET-1 levels are associated with insulin resistance and obesity. oup.com Research indicates that ET-1 can impair insulin-stimulated glucose uptake and upregulate the expression and secretion of leptin, a hormone involved in appetite regulation, in adipocytes. rndsystems.com While the ETB receptor is involved in these metabolic processes, there is no specific information available from the search results that details the direct effects of this compound on insulin resistance or leptin production.

Neurological Conditions (e.g., HIV Encephalopathy)

The endothelin (ET) system, a group of peptides and their receptors, plays a significant role in the pathophysiology of various neurological disorders. ahajournals.orgmdpi.com Production of endothelin-1 (ET-1) in the brain is elevated in several neurological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's disease. ahajournals.orgmdpi.com This increase in brain ET-1 can lead to pathophysiological responses such as neuroinflammation, vasospasm-induced ischemic injury, and changes to the blood-brain barrier (BBB). mdpi.compasteur.fr The components of the endothelin system are expressed by various brain cells, including neurons, glial cells, and endothelial cells of cerebral blood vessels, underscoring their importance in brain function and disease. ingentaconnect.comphysiology.org A key area where the endothelin system's contribution is evident is in HIV-associated neurocognitive disorders (HAND), particularly in its most severe form, HIV encephalopathy. nih.govnih.gov

Invasion of the brain by HIV-infected monocytes is a critical step in the development of HIV encephalopathy. nih.gov The endothelin system is deeply implicated in this process. Studies have shown that cerebral macrophages in patients with HIV encephalopathy are strongly positive for ET-1. nih.gov It is hypothesized that ET-1 facilitates the transmigration of these infected monocytes across the blood-brain barrier, a crucial event in HIV neuropathogenesis. nih.gov

Research has consistently demonstrated a link between elevated ET-1 levels and HIV encephalopathy. The HIV-1 trans-activator of transcription (Tat) protein and the envelope glycoprotein (B1211001) gp120 can both stimulate the production and release of ET-1 from brain cells, particularly astrocytes and brain microvascular endothelial cells. nih.govnih.govfrontiersin.org This virally induced upregulation of ET-1 contributes to the neurological damage seen in the condition. nih.gov For instance, the HIV-1 Tat protein, when expressed in astrocytes, leads to a significant increase in ET-1 transcripts and subsequent extracellular release of the peptide. nih.gov Similarly, exposure of an in vitro model of the human blood-brain barrier to HIV-1 or its glycoprotein gp120 results in increased expression of ET-1 mRNA and secretion of the ET-1 peptide. nih.gov

Clinical studies have corroborated these cellular findings, showing a direct correlation between ET-1 concentrations in the cerebrospinal fluid (CSF) and the severity of HIV encephalopathy. nih.gov Patients with HIV-related neurological dysfunction also exhibit significantly higher plasma concentrations of ET-1. uni-muenchen.de These elevated levels of the potent vasoconstrictor are thought to amplify functional impairment and tissue damage within the central nervous system. uni-muenchen.de The endothelin B (ETB) receptor, which is highly expressed on reactive astrocytes, is a key component of this pathway. mdpi.com The compound this compound is a synthetic, selective agonist for the ETB receptor, making it a valuable tool for studying the receptor's role in these pathological processes. caymanchem.com

Research Findings on Endothelin-1 in HIV Encephalopathy

| Patient/Model Group | Sample Type | Key Finding | Reference |

|---|---|---|---|

| HIV-infected patients with encephalopathy vs. those without | Cerebrospinal Fluid (CSF) | Mean ET-1 concentration was significantly elevated (1.97 +/- 2.33 pmol/l vs. 0.57 +/- 0.67 pmol/l). | nih.gov |

| HIV-infected patients with encephalopathy | Brain Tissue (frontal lobe) | A large number of macrophages and a high percentage of microvessel endothelial cells stained positive for ET-1. | uni-muenchen.de |

| HIV-infected patients with neurological dysfunction vs. other HIV-infected patients | Plasma | Significantly increased ET-1 concentrations (3.69 +/- 1.00 fmol/ml vs. 2.99 +/- 1.13 fmol/ml). | uni-muenchen.de |

| HIV encephalitic patients | Brain Tissue (basal ganglia, frontal lobes) | Prominent ET-1 expression in reactive astrocytes and neurons. | nih.gov |

| In vitro model of human blood-brain barrier (co-culture of astrocytes and endothelial cells) | Cell Culture | Infection with HIV-1 or exposure to HIV-1 gp120 increased ET-1 mRNA expression and peptide secretion. | nih.gov |

| Human astrocytes expressing HIV-Tat protein | Cell Culture | Significantly elevated ET-1 transcripts and extracellular release of ET-1. | nih.gov |

Structure Activity Relationship Sar Studies of Endothelin Peptides

Importance of Disulfide Bonds in Endothelin-1 (B181129) Activity

Endothelin-1 is characterized by a unique bicyclic structure formed by two intramolecular disulfide bonds, one between cysteine residues at positions 1 and 15 (Cys1-Cys15) and another between Cys3 and Cys11. nih.govnih.gov This conformation was long considered essential for its potent biological activity. uni.lutocris.com The disulfide bridges are crucial for maintaining the specific tertiary structure necessary for high-affinity binding to endothelin receptors. uni.lu

However, studies on synthetic analogs have revealed a more nuanced role for these bonds. The opening of any disulfide bond in the ET-1 molecule has been shown to drastically decrease its vasoconstricting activity. uni.lutocris.com For instance, analogs where one or both disulfide bridges are removed by replacing the cysteine residues with alanine (B10760859)—such as [Ala¹,¹⁵]-ET-1, [Ala³,¹¹]-ET-1, and the linear analog [Ala¹,³,¹¹,¹⁵]-ET-1—exhibit altered activity. nih.govnih.gov While these analogs show reduced potency, they are not completely inactive. nih.govnih.gov

Surprisingly, some studies have shown that these analogs can still elicit agonist responses, indicating that the disulfide bonds are not absolutely essential for agonist activity in all tissues. nih.govnih.gov For example, in guinea-pig trachea, [Ala³,¹¹]endothelin-1 acted as a full agonist, while ET-1 itself behaved as a partial agonist. nih.govnih.gov This suggests that while the rigid bicyclic structure conferred by the disulfide bonds is critical for the high potency of ET-1, the peptide can still adopt a conformation sufficient for receptor activation even in their absence. uni.lunih.gov

Contributions of N-terminal and C-terminal Moieties to Biological Activity

The 21-amino-acid sequence of ET-1 can be functionally divided into distinct regions, with the N-terminal and C-terminal moieties playing different but crucial roles in receptor interaction and activation.

The C-terminal hexapeptide (residues 16-21) is widely recognized as being of paramount importance for the biological activity of ET-1. nih.govabertay.ac.uk This hydrophobic tail region is essential for receptor binding and activation. nih.govnih.gov Structural studies have shown that upon binding, the flexible C-terminal region inserts itself into the receptor core. nih.gov The final amino acid, Tryptophan-21 (Trp21), is particularly critical; its removal results in a complete loss of activity, and its indole (B1671886) ring is vital for both binding and signaling. uni.lutocris.comnih.gov Similarly, Isoleucine-19 (Ile19) and Isoleucine-20 (Ile20) are buried in a hydrophobic cavity of the receptor, and Aspartic acid-18 (Asp18) forms important polar interactions. nih.gov

Alanine Scan Mutagenesis and Analog Synthesis

Alanine scanning mutagenesis is a powerful technique used to determine the functional contribution of individual amino acid residues. By systematically replacing each residue with alanine, a small, neutral amino acid, researchers can map the key determinants of a peptide's function. nih.gov This approach has been instrumental in elucidating the structure-activity relationships of ET-1. nih.govnih.gov

The binding of ET-1 to its receptors is a dynamic process involving conformational changes in both the peptide and the receptor. nih.govnih.govnih.govguidetopharmacology.org NMR studies have indicated that while the core bicyclic region of ET-1 has a stable conformation in solution, the C-terminal tail is notably flexible. nih.gov Upon receptor binding, this flexible tail is thought to adopt a more rigid structure as it inserts into the binding pocket, a process often described as an "induced fit." nih.gov This interaction involves transmembrane helices of the receptor moving to envelop the peptide, leading to a stable, and in some cases, virtually irreversible binding. nih.govnih.govguidetopharmacology.org The conformational flexibility of the C-terminus is therefore a key element in receptor recognition and subsequent activation.

The fourth position in the ET-1 sequence is occupied by a serine (Ser) residue. Studies investigating the role of this specific residue have shown that it is tolerant to substitution. The replacement of Ser4 with an alanine residue to create [Ala⁴]ET-1 results in an analog that retains significant vasoconstrictor activity. nih.govnih.gov This suggests that the hydroxyl group of the Ser4 side chain is not essential for the peptide's primary function. The region between positions 4 and 7 is a key area of sequence variation among endothelin isotypes, and this tolerance to substitution at position 4 is consistent with its location in a less structurally constrained part of the N-terminal domain. nih.govnih.gov While the analog retains activity, detailed receptor binding and functional response data for the specific [Ala⁴]ET-1 variant are not as extensively characterized as for substitutions at other positions.

Alanine scanning has identified several other residues as critical for the biological activity of ET-1.

Lysine-9 (Lys9): The substitution of Lys9 with alanine to form [Ala⁹]ET-1 has a differential effect on receptor subtypes. This analog displays an approximately five-fold higher affinity for the ETₐ receptor compared to wild-type ET-1. nih.gov Conversely, this same substitution does not significantly alter its binding to the ETₑ receptor. nih.gov This highlights the role of the Lys9 residue in conferring ETₐ receptor selectivity and activation.

Isoleucine-20 (Ile20): Located in the critical C-terminal tail, the replacement of Ile20 with alanine ([Ala²⁰]ET-1) results in a significant decrease in binding affinity for both ETₐ and ETₑ receptors. nih.gov The contractile response mediated by the ETₐ receptor is also decreased by about four- to five-fold, demonstrating that this hydrophobic residue is crucial for both receptor binding and activation. nih.gov

Tryptophan-21 (Trp21): This C-terminal residue is arguably one of the most critical for ET-1 function. Replacing Trp21 with alanine ([Ala²¹]ET-1) leads to a dramatic loss of activity. nih.govnih.gov The binding affinity is sharply reduced, with Ki values increasing to over 50 nmol/L for both ETₐ and ETₑ receptors, compared to approximately 0.2 nmol/L for the wild-type peptide. nih.gov Functionally, [Ala²¹]ET-1 is unable to produce any significant contraction. nih.gov These findings underscore the essential role of the bulky, aromatic indole ring of tryptophan in anchoring the peptide to its receptors and initiating the signaling cascade. nih.govsigmaaldrich.cn

The following table summarizes the effects of specific alanine substitutions on ET-1 receptor binding.

| Compound | Target Receptor | Ki (nmol/L) | Relative Potency/Affinity |

| Wild-type ET-1 | ETₐ | ~0.2 | - |

| ETₑ | ~0.2 | - | |

| [Ala⁹]ET-1 | ETₐ | ~0.04 | ~5-fold higher affinity |

| ETₑ | ~0.2 | No significant change | |

| [Ala²⁰]ET-1 | ETₐ | ~1.6 | Decreased affinity |

| ETₑ | ~1.4 | Decreased affinity | |

| [Ala²¹]ET-1 | ETₐ | >50 | Sharply reduced affinity |

| ETₑ | >50 | Sharply reduced affinity |

Table based on data from reference nih.gov.

Advanced Research Methodologies and Experimental Models in Endothelin Studies

In Vitro Experimental Systems

In vitro models are fundamental for dissecting the direct cellular and tissue-level effects of endothelin peptides, allowing for controlled examination of molecular pathways and physiological responses.

Primary Cell Cultures

Primary cell cultures involve isolating cells directly from tissues, providing a model that closely mimics the in vivo state. These cells are crucial for studying the specific actions of endothelin on various cell types.

Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) and bovine aortic endothelial cells are common models. ahajournals.orgresearchgate.netmdpi.com Studies using these cells have demonstrated that endothelin-1 (B181129) (ET-1) can induce an angiogenic phenotype, promoting proliferation, migration, and invasion. nih.gov Furthermore, research has shown that factors like shear stress and angiotensin II can stimulate ET-1 release from cultured endothelial cells. mdpi.comahajournals.org

Vascular Smooth Muscle Cells (VSMCs): VSMCs are central to the vasoconstrictive effects of endothelins. nih.gov Cultured VSMCs have been instrumental in showing that ET-1 promotes their proliferation and migration, key events in vascular remodeling. cdnsciencepub.comahajournals.org Studies have also revealed that ET-1 can protect VSMCs from apoptosis through the ETA receptor and the MAP kinase pathway. ahajournals.org Co-culture models have demonstrated a regulatory relationship where VSMCs can inhibit ET-1 production by endothelial cells. nih.gov

Cardiomyocytes: Primary cultures of neonatal rat ventricular cardiomyocytes are used to study the direct cardiac effects of endothelins. ahajournals.org Research has shown that ET-1 can induce cardiomyocyte hypertrophy, a hallmark of certain cardiac diseases. ahajournals.orgnih.govahajournals.org It also plays a role in cardiomyocyte survival and terminal differentiation. ahajournals.orgcdnsciencepub.comnih.gov

Mesangial Cells: Cultured rat glomerular mesangial cells are used to investigate the renal effects of endothelins. nih.gov ET-1 stimulates the contraction of these cells, a process linked to the regulation of glomerular filtration. nih.govfrontiersin.org Studies have also elucidated that ET-1 can promote mesangial cell proliferation and extracellular matrix accumulation, processes implicated in diabetic nephropathy, often through the activation of the ERK1/2 pathway. aging-us.comphysiology.org

Astrocytes: In the central nervous system, astrocytes are a key target for endothelins. nih.gov Cultured astrocytes have been used to show that ET-1, primarily through the ETB receptor, can induce astrocyte proliferation and a reactive phenotype, which is significant in the context of brain injury and other neurological conditions. mdpi.comnih.govmdpi.com

Lymphatic Endothelial Cells: While less commonly studied in the context of 4-Ala-endothelin-1 specifically, the broader endothelin system is known to influence lymphatic vessel function. Research in this area would likely utilize isolated lymphatic endothelial cells to understand the direct effects on lymphangiogenesis and lymphatic vessel contractility.

Isolated Tissue Preparations

Isolated tissue preparations maintain the multicellular architecture and cell-cell interactions of an organ, providing a bridge between cell culture and in vivo studies.

Rat Renal Preglomerular Microvessels: These isolated vessels are used to study the effects of endothelins on renal vascular resistance. biologiachile.cl Radioligand binding assays on these preparations have been used to characterize ET receptor subtypes. nih.gov One study using competitive inhibition assays with various ET analogs, including the preferential ETB receptor agonist 4-Ala-ET-1, demonstrated the presence of both ETA and ETB receptors in almost equal proportions in these microvessels. nih.gov The displacement of 125I-ET-1 by 4-Ala-ET-1 was biphasic, indicating high and low-affinity binding sites. nih.gov

Aortic Strips: Thoracic aortic strips from animals like pigs and rats are a classic model for studying vascular contractility. nih.govpsu.edu These preparations have been used to demonstrate the potent, long-lasting contraction induced by ET-1 and to investigate the mechanisms of ET-1 release. nih.govnih.gov

Coronary Artery Rings: Isolated coronary artery rings are crucial for studying the effects of endothelins on coronary vascular tone, which is relevant to ischemic heart disease. nih.gov Studies have shown age-related increases in the contractile response to ET-1 in rat coronary arteries. oup.com In human coronary artery rings, perivascular adipose tissue has been found to facilitate ET-1-induced constriction. tandfonline.com

In Vivo Animal Models for Systemic and Organ-Specific Investigations

Animal models are indispensable for understanding the integrated physiological and pathophysiological roles of the endothelin system in a living organism.

Genetic Manipulation Models

Genetically modified animals, particularly mice, allow for precise investigation into the function of specific components of the endothelin system.